3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
Overview
Description
3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, piperidin-4-yloxy, and trifluoromethyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperidin-4-ol in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(piperidin-4-yloxy)-5-methylpyridine hydrochloride
- 3-Chloro-2-(piperidin-4-yloxy)-5-ethylpyridine hydrochloride
Uniqueness
The trifluoromethyl group in 3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its methyl and ethyl analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
3-chloro-2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O.ClH/c12-9-5-7(11(13,14)15)6-17-10(9)18-8-1-3-16-4-2-8;/h5-6,8,16H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJQGGQITMSNOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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